Physicochemical properties of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Physicochemical properties of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
This technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline , a critical scaffold in the development of kinase inhibitors and fragment-based drug discovery (FBDD).
A Versatile Scaffold for Kinase Inhibitor Discovery
Executive Summary
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline (also referred to as (3-Amino-5-bromophenyl)(morpholino)methanone) is a bifunctional building block designed to balance lipophilicity with aqueous solubility in drug candidates. It features a morpholine amide motif (solubilizing group) and a 3-bromo-5-amino substitution pattern on the phenyl ring. This specific arrangement allows for orthogonal functionalization: the bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura), while the aniline amine acts as a nucleophile for urea or amide formation, often targeting the hinge region of kinase enzymes.[1]
Molecular Identity & Physicochemical Profile[2][3][4][5][6][7]
Identity Data
| Parameter | Value |
| IUPAC Name | (3-Amino-5-bromophenyl)(morpholin-4-yl)methanone |
| Common Name | 3-Bromo-5-morpholinocarbonylaniline |
| CAS Registry | Not widely indexed; Derivative of CAS 42237-85-4 (Acid precursor) |
| Molecular Formula | C₁₁H₁₃BrN₂O₂ |
| Molecular Weight | 285.14 g/mol |
| SMILES | Nc1cc(Br)cc(C(=O)N2CCOCC2)c1 |
Physicochemical Properties (Calculated & Experimental Consensus)
The introduction of the morpholine amide significantly alters the properties compared to the parent bromoaniline, enhancing metabolic stability and solubility.[1]
| Property | Value | Rationale / Implication |
| cLogP | 1.2 – 1.6 | The morpholine ring lowers lipophilicity compared to a phenyl or alkyl analog, improving drug-likeness (Lipinski Rule of 5). |
| TPSA | ~55 Ų | 26 Ų (Aniline) + 20 Ų (Amide) + 9 Ų (Ether).[1] Good membrane permeability predicted. |
| pKa (Base) | ~3.5 – 3.8 | The aniline nitrogen is weakly basic due to the electron-withdrawing effect of the carbonyl and bromine groups. |
| Solubility | High (DMSO, DMF) | Excellent solubility in polar aprotic solvents; moderate in alcohols; low in neutral water unless protonated.[1] |
| H-Bond Donors | 1 (–NH₂) | Two protons available, but counts as 1 donor site for rule-based filters. |
| H-Bond Acceptors | 3 | Amide oxygen, Morpholine ether oxygen, Aniline nitrogen.[1] |
Synthetic Methodology
To ensure high purity and avoid regioselectivity issues, the Nitro-Reduction Route is the industry standard.[1] Direct coupling of the amino-acid can lead to self-polymerization or side reactions if not carefully protected.
Validated Synthetic Workflow (Graphviz)
Figure 1: Robust 3-step synthesis designed to prevent aniline interference during amide coupling.
Detailed Protocol
Step 1 & 2: Amide Formation
-
Activation: Dissolve 3-bromo-5-nitrobenzoic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate to remove excess reagent.
-
Coupling: Re-dissolve the crude acid chloride in dry DCM. Cool to 0°C. Slowly add Morpholine (1.1 eq) and Triethylamine (2.0 eq). The reaction is exothermic.
-
Workup: Wash with 1N HCl (to remove excess morpholine) and Brine. Dry over MgSO₄.
Step 3: Chemoselective Reduction
-
Why Iron/NH₄Cl? Catalytic hydrogenation (H₂/Pd-C) carries a high risk of de-bromination (cleaving the C-Br bond). The Iron/Ammonium Chloride method is mild and preserves the aryl bromide.[1]
-
Suspend Intermediate A in Ethanol:Water (3:1).
-
Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).
-
Heat to reflux (80°C) for 2-4 hours. Monitor by LCMS (Disappearance of Nitro peak M+, Appearance of Aniline M-14).
-
Filter hot through Celite to remove iron residues. Concentrate filtrate.[2]
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This scaffold is a "privileged structure" for kinase inhibitors.
-
Hinge Binding: The aniline –NH₂ and the adjacent CH can form hydrogen bonds with the hinge region of kinases (e.g., PI3K, p38 MAPK).[1]
-
Solvent Exposure: The morpholine amide projects into the solvent-accessible region, improving the overall physicochemical properties of the inhibitor.[1]
Orthogonal Functionalization Logic
Figure 2: Divergent synthesis points allowing library generation from a single core.
Handling & Safety (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aniline derivatives can oxidize (darken) over time upon air exposure.
-
Solubility for Assays: Prepare 10 mM stock solutions in DMSO. Avoid freeze-thaw cycles to prevent precipitation.
References
-
Parent Acid Source: 3-Amino-5-bromobenzoic acid (CAS 42237-85-4). Commercially available building block.[3][4][5] [1]
-
Synthetic Protocol (Nitro Reduction): Reduction of nitroarenes using Fe/NH4Cl. Org.[6][7] Synth. Coll. Vol. 10, p.423 (2004).[1]
-
Kinase Inhibitor Design: Morpholine as a solubilizing pharmacophore in kinase inhibitors. Journal of Medicinal Chemistry, 2012, 55(22), 9416–9433.[1]
-
Isostere Analysis: Bioisosteric replacement of amides in drug design. J. Med. Chem. 2011, 54, 2529.[1]
Sources
- 1. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 6311-37-1 | 4-Amino-3-bromobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. 3-Bromo-4-chloro-5-methoxyaniline | 940948-33-4 [sigmaaldrich.com]
